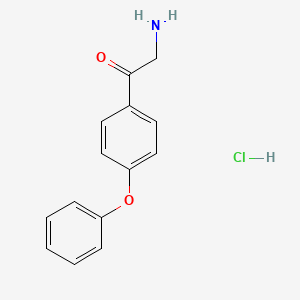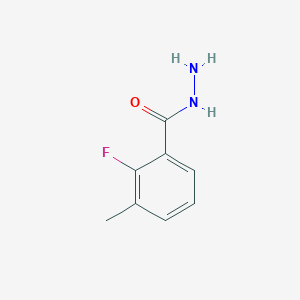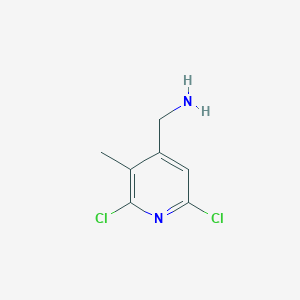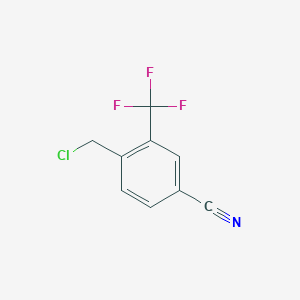![molecular formula C10H13ClO2 B13667587 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-(methoxymethoxy)ethyl group is attached at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene typically involves the reaction of 1-chloro-4-ethylbenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-4-[2-(methoxymethoxy)ethyl]benzene, 1-amino-4-[2-(methoxymethoxy)ethyl]benzene, and 1-thio-4-[2-(methoxymethoxy)ethyl]benzene.
Oxidation Reactions: Products include 1-chloro-4-[2-(formyloxy)ethyl]benzene and 1-chloro-4-[2-(carboxy)ethyl]benzene.
Reduction Reactions: Products include 1-chloro-4-[2-(methoxymethoxy)ethyl]benzyl alcohol and this compound.
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The chlorine atom and the methoxymethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethylbenzene: Lacks the methoxymethoxy group, resulting in different chemical reactivity and applications.
1-Chloro-4-methoxybenzene:
1-Chloro-4-[2-(hydroxymethoxy)ethyl]benzene: Contains a hydroxymethoxy group, which can undergo different chemical reactions compared to the methoxymethoxy group.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-chloro-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
Clave InChI |
UTVHVIRPWXGCRG-UHFFFAOYSA-N |
SMILES canónico |
COCOCCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)

![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)



![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)




